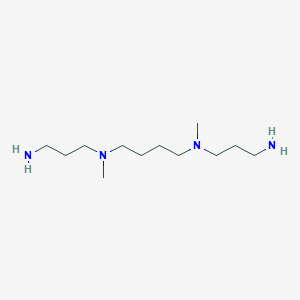

N4,N9-Dimethylspermine

説明

N4,N9-Dimethylspermine is a chemical compound with the molecular formula C12H30N4 . It is also known by other names such as N1,N1’- (butane-1,4-diyl)bis (N1-methylpropane-1,3-diamine) and bismethylspermine . The molecular weight of this compound is 230.39 g/mol .

Synthesis Analysis

The synthesis of N4,N9-disubstituted spermines, including this compound, has been studied . The study involved changing the chain length, oxidation level, and charge distribution in N4,N9-diacyl and N4,N9-dialkyl spermines on siRNA formulation .Molecular Structure Analysis

The IUPAC name for this compound is N, N '-bis (3-aminopropyl)- N, N '-dimethylbutane-1,4-diamine . The InChI code for this compound is 1S/C12H30N4/c1-15 (11-5-7-13)9-3-4-10-16 (2)12-6-8-14/h3-14H2,1-2H3 . The Canonical SMILES for this compound is CN (CCCCN ©CCCN)CCCN .Physical and Chemical Properties Analysis

This compound has a molecular weight of 230.39 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . The Rotatable Bond Count for this compound is 11 . The Exact Mass and Monoisotopic Mass of this compound is 230.24704697 g/mol . The Topological Polar Surface Area of this compound is 58.5 Ų .科学的研究の応用

Lipopolyamine-Mediated Single Nanoparticle Formation

- N4,N9-Dioleoylspermine, a derivative of N4,N9-Dimethylspermine, has been found to efficiently condense DNA into single nanoparticles, which is significant for nonviral gene therapy formulation studies (Adjimatera et al., 2006).

Antineoplastic Properties

- N-alkylated spermine compounds, including N1,N12-dimethylspermine (DMSPM-2), have shown potential as antineoplastic agents. They inhibit the growth of various cancer cells and have demonstrated increased lifespan in mice with leukemia (Bergeron et al., 1988).

Non-viral Gene Delivery

- N4, N9-diacylated spermine derivatives have been designed for the efficient delivery of short interfering RNA (siRNA) to cells, offering potential applications in gene therapy and molecular medicine (Metwally & Blagbrough, 2011).

N-Nitrosodimethylamine Formation in Water Treatment

- In the context of water treatment, studies have examined the formation of N-nitrosodimethylamine (NDMA) from reactions involving dimethylamine and chloramine. This is relevant for understanding and managing carcinogenic by-products in water treatment processes (Mitch & Sedlak, 2004).

DNA Conformation and Restriction Processes

- Research on N6,N9-dimethyladenine, a base involved in DNA modification, has shown that the conformation of this base could alter the secondary structure of DNA and influence its interaction with restriction enzymes (Sternglanz & Bugg, 1973).

Improved Plasmid DNA Formulation

- Studies on varying the degree of unsaturation in synthesized N4,N9-dioctadecanoyl spermines have shown their effectiveness in DNA condensation and transfection efficiency in cell culture. This has implications for gene therapy and molecular biology research (Ahmed, Pourzand, & Blagbrough, 2006).

Structure-Activity Relationship in siRNA Delivery

- Research has been conducted to understand the effect of changing chain lengths and oxidation levels in N4,N9-disubstituted spermines on siRNA delivery efficiency and toxicity. This is crucial for optimizing non-viral gene delivery systems (Soltan et al., 2009).

作用機序

Target of Action

Similar compounds such as n4,n9-dioleoyl spermine have been shown to interact with dna, suggesting that n4,n9-dimethylspermine may also interact with nucleic acids .

Mode of Action

This compound, like other polyamines, is believed to interact with DNA and RNA due to its polycationic nature . This interaction can lead to changes in the structure and function of the nucleic acids, potentially affecting gene expression and protein synthesis.

Biochemical Pathways

Polyamines, in general, are involved in a wide range of biological processes, including cell growth, differentiation, and apoptosis. They can influence the activity of various enzymes and ion channels, and modulate protein synthesis and cellular signaling .

Result of Action

Related compounds such as n4,n9-dioleoyl spermine have been shown to condense dna and achieve high transfection levels in cultured cells . This suggests that this compound may also have significant effects on cellular function, potentially influencing gene expression and cellular signaling.

生化学分析

Biochemical Properties

The information available does not provide specific details about the enzymes, proteins, and other biomolecules it interacts with .

Molecular Mechanism

Similar compounds like N4,N9-dioleoyl spermine have been shown to condense DNA, which could suggest a potential mechanism of action .

Temporal Effects in Laboratory Settings

There is currently no available information on the temporal effects of N4,N9-Dimethylspermine in laboratory settings .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not currently known .

特性

IUPAC Name |

N,N'-bis(3-aminopropyl)-N,N'-dimethylbutane-1,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H30N4/c1-15(11-5-7-13)9-3-4-10-16(2)12-6-8-14/h3-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCYSCRLAZCOBBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCCN(C)CCCN)CCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10599713 | |

| Record name | N~1~,N~4~-Bis(3-aminopropyl)-N~1~,N~4~-dimethylbutane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10599713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61345-87-7 | |

| Record name | N~1~,N~4~-Bis(3-aminopropyl)-N~1~,N~4~-dimethylbutane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10599713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

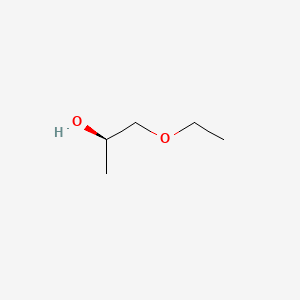

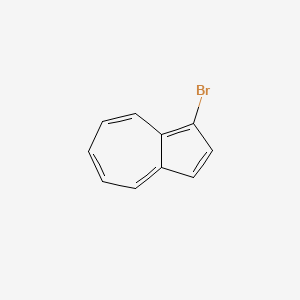

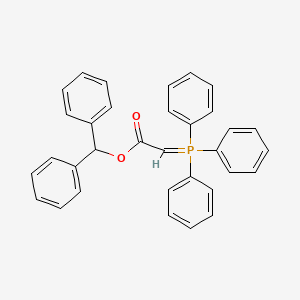

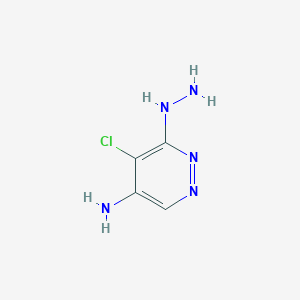

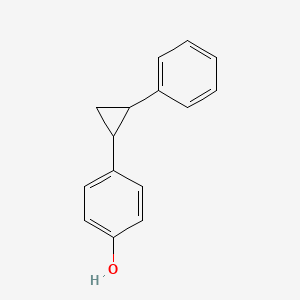

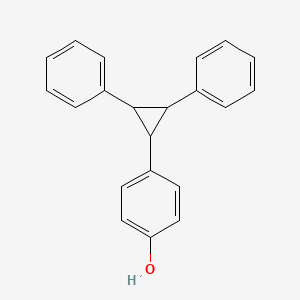

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Diethyl 2-[[(3-chloro-4-methoxy-phenyl)amino]methylidene]propanedioate](/img/structure/B3054532.png)

![2-Hexenoic acid, 4-[[(2S)-2-amino-3,3-dimethyl-1-oxobutyl]methylamino]-2,5-dimethyl-, ethyl ester, monohydrochloride, (2E,4S)-](/img/structure/B3054550.png)

![4-Piperidinecarboxylic acid, 4-[(3-methoxyphenyl)amino]-, methyl ester](/img/structure/B3054553.png)

![Silane, [(5-iodopentyl)oxy]trimethyl-](/img/structure/B3054555.png)